![molecular formula C16H13ClN4O2S B2484705 N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 538337-66-5](/img/structure/B2484705.png)
N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-4-yl group and a sulfanyl acetamide chain substituted with a 3-chloro-2-methylphenyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-12(17)3-2-4-13(10)19-14(22)9-24-16-21-20-15(23-16)11-5-7-18-8-6-11/h2-8H,9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVRRQJXNJHBRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.
Structure and Synthesis
The compound features a chloro-substituted phenyl group and a pyridinyl oxadiazole moiety. The synthesis typically involves the reaction of 3-chloro-2-methylphenyl acetamide with a pyridinyl oxadiazole derivative, utilizing various coupling agents to facilitate the formation of the sulfanyl linkage.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The minimum inhibitory concentrations (MIC) against various bacterial strains have been evaluated.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 10.63 ± 0.97 |
S. aureus | 11.77 ± 5.00 | |
P. aeruginosa | 10.31 ± 1.00 |
The compound showed moderate inhibition against Gram-negative bacteria, indicating potential as an antibacterial agent .
Anticancer Activity
In addition to its antibacterial effects, the compound has been investigated for anticancer properties. In vitro studies have assessed its cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
---|---|---|
A431 | <10 | 5 |
Jurkat | <15 | 7 |
The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring significantly influence cytotoxic activity, with specific substitutions enhancing potency .
Case Studies
- Study on Antibacterial Activity : A recent investigation synthesized several derivatives of oxadiazole and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity .
- Anticancer Evaluation : Another study focused on the anticancer potential of similar compounds against breast cancer cell lines. The results indicated that compounds with a pyridine moiety displayed significant growth inhibition compared to standard treatments .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. In vitro tests have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions (PGIs) exceeding 75% .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, indicating its potential use in treating inflammatory diseases. The docking results imply that further structure optimization could enhance its efficacy as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary screenings indicate effective inhibition against several bacterial and fungal strains, comparable to established antibiotics such as penicillin and ciprofloxacin. This suggests potential applications in developing new antimicrobial therapies .
Research Studies and Case Studies
Several research studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization :
- Biological Evaluation :
- Anticancer Activity Assessment :
Data Tables
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are extensively studied for their pharmacological properties. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
Structure-Activity Relationship (SAR)
- Lipophilicity : The 3-chloro-2-methylphenyl group in the target compound increases lipophilicity compared to unsubstituted phenyl analogs, which may enhance blood-brain barrier penetration .
- Hydrogen Bonding : The pyridin-4-yl group’s nitrogen can act as a hydrogen-bond acceptor, a feature absent in benzofuran or benzyl analogs .
Q & A
Q. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide?
The compound is typically synthesized via multi-step reactions starting from chlorinated phenyl precursors and functionalized oxadiazole intermediates. Key steps include nucleophilic substitution at the sulfanyl group and condensation reactions. Reaction conditions (temperature: 60–80°C, pH ~7–8) and solvents (dichloromethane, ethanol) are critical for optimizing yield and purity. Post-synthesis purification often employs column chromatography, followed by structural validation via NMR and HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). Infrared (IR) spectroscopy verifies functional groups like the acetamide C=O stretch (~1650 cm⁻¹) and sulfanyl S-H bonds (~2550 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation .
Q. What initial biological screening methods are recommended for this compound?
Begin with in vitro assays targeting enzymes or receptors relevant to its structural motifs (e.g., lipoxygenase inhibition for oxadiazole derivatives). Use cell-based assays (e.g., MTT for cytotoxicity) to evaluate antimicrobial or anticancer activity. Dose-response curves (1–100 µM) and positive controls (e.g., standard inhibitors) are essential for reliability .
Q. What are the best practices for storing this compound to ensure stability?
Store in airtight, light-resistant containers at −20°C to prevent degradation. Solubility in DMSO (10–20 mM stock solutions) is common for biological assays, but avoid repeated freeze-thaw cycles. Stability under varying pH (tested via HPLC) should be monitored, as acidic/basic conditions may hydrolyze the acetamide group .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data during structure refinement?
Use SHELXL for refinement, leveraging constraints for disordered regions. Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities in hydrogen bonding or torsion angles. For twinned crystals, employ the TWIN/BASF commands in SHELX to partition overlapping reflections .
Q. What strategies optimize reaction yields in large-scale synthesis?
Design a fractional factorial experiment to test variables: temperature (50–100°C), solvent polarity (ethanol vs. THF), and catalyst loading (e.g., 1–5 mol% Pd). Use Design of Experiments (DoE) software to identify interactions. Continuous-flow reactors may improve scalability by enhancing heat/mass transfer .
Q. How can computational methods predict the compound’s reactivity and electronic properties?
Perform Density Functional Theory (DFT) calculations to map Molecular Electrostatic Potential (MESP) surfaces, identifying nucleophilic/electrophilic sites. HOMO-LUMO gaps (e.g., ~4.5 eV for similar acetamides) predict charge-transfer behavior. Molecular docking (AutoDock Vina) models interactions with biological targets like kinase active sites .
Q. What experimental approaches validate the mechanism of action in biological systems?
Use CRISPR-Cas9 knockouts of suspected targets (e.g., COX-2 for anti-inflammatory activity) to confirm pathway specificity. Isotopic labeling (³H or ¹⁴C) tracks metabolic fate in vitro. Surface Plasmon Resonance (SPR) quantifies binding affinities (KD values) for receptor-ligand interactions .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
Conduct pharmacokinetic studies (plasma half-life, bioavailability) to identify metabolic instability. Use proteomics (LC-MS/MS) to detect off-target binding. Adjust formulation (e.g., liposomal encapsulation) to improve tissue penetration and reduce clearance .
Q. What structural analogs of this compound are worth exploring for SAR studies?
Prioritize derivatives with substitutions on the pyridinyl (e.g., 3-Cl vs. 4-CH₃) or oxadiazole (e.g., thiadiazole replacement) moieties. Test in silico ADMET profiles to filter candidates. Synthetic routes for analogs may require orthogonal protection/deprotection strategies .
Data Analysis and Interpretation
Q. How can overlapping NMR signals be deconvoluted for accurate assignment?
Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping ¹H signals. Dynamic NMR (variable-temperature experiments) clarifies conformational exchange. For complex splitting, apply DFT-predicted chemical shifts as validation .
Q. What statistical methods are appropriate for analyzing dose-response data?
Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (GraphPad Prism). Bootstrap resampling (1000 iterations) estimates confidence intervals. Compare potency via ANOVA with post-hoc Tukey tests .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.